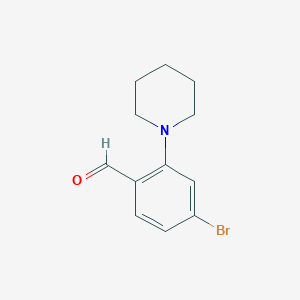

4-溴-2-(哌啶-1-基)苯甲醛

描述

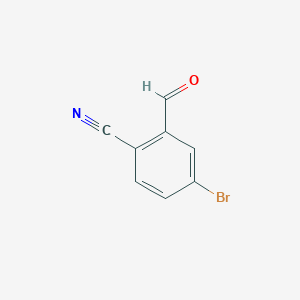

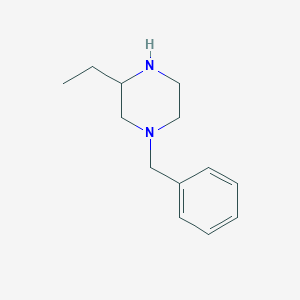

4-Bromo-2-(piperidin-1-yl)benzaldehyde is a chemical compound that is part of a broader class of substances known for their potential applications in pharmaceuticals and organic synthesis. The compound features a bromine atom attached to the benzene ring, which is further substituted with a piperidin-1-yl group and an aldehyde functional group. This structure makes it a versatile intermediate for the synthesis of various organic molecules, including potential drug candidates.

Synthesis Analysis

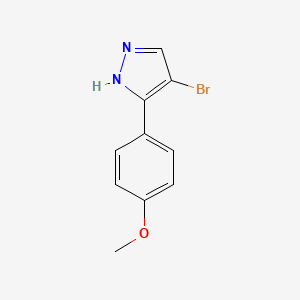

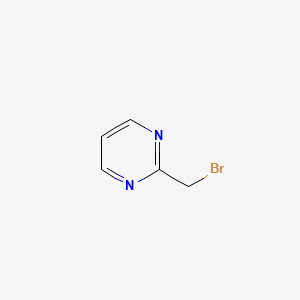

The synthesis of related compounds often involves palladium-catalyzed C-H activation for the bromination of benzaldehydes, as seen in the selective ortho-bromination of substituted benzaldoximes . Additionally, the synthesis of substituted benzylpiperidines can be achieved through arylation of azoles with bromopyridines and subsequent reduction, which could be adapted for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde . Moreover, the synthesis of benzylpiperidines has been reported to involve the addition of phenylmagnesium bromide to pyridinecarboxaldehyde, followed by deoxygenation and heteroaromatic ring saturation .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-(piperidin-1-yl)benzaldehyde has been characterized using techniques such as X-ray crystallography, which provides detailed information about the crystalline structure and molecular geometry . Vibrational spectroscopy and DFT calculations are also employed to understand the vibrational modes and electronic properties of such compounds .

Chemical Reactions Analysis

Compounds with a structure similar to 4-Bromo-2-(piperidin-1-yl)benzaldehyde can participate in various chemical reactions. For instance, the presence of the aldehyde group allows for condensation reactions to form Schiff bases, which are useful intermediates in organic synthesis . The bromine atom also provides a site for further substitution reactions, which can be leveraged to synthesize a wide range of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(piperidin-1-yl)benzaldehyde would be influenced by its functional groups. The bromine atom contributes to the compound's reactivity, while the piperidin-1-yl group could affect its basicity and solubility. The aldehyde group is likely to make the compound reactive towards nucleophiles and enable it to form condensation products. The compound's melting point, boiling point, solubility, and stability can be inferred from similar compounds and are crucial for its handling and application in synthesis .

科学研究应用

1. Anti-tubercular Agents

- Application Summary : This compound is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Antimicrobial Activity

- Application Summary : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids were synthesized . These compounds were evaluated for their in vitro antibacterial and antifungal activity .

- Methods of Application : The compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

- Results : The compounds showed significant antibacterial activity and moderate antifungal activity .

3. Anti-depressant Molecules

- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .

- Methods of Application : The targeted tertiary alcohol was effectively produced by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .

- Results : The synthesized molecules have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

4. Anti-inflammatory Agents

- Application Summary : This compound is used in the synthesis of anti-inflammatory agents .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .

- Results : The synthesized compounds have shown significant anti-inflammatory activity .

5. Antibacterial Agents

- Application Summary : This compound is used in the synthesis of piperidine incorporated α-aminophosphonates for antibacterial agents .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .

- Results : The synthesized compounds have shown significant antibacterial activity .

6. Growth Inhibitors

- Application Summary : This compound is used in the synthesis of 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .

- Results : The synthesized compounds have shown significant growth inhibitory activity against HUVEC and some cancer cell lines .

安全和危害

属性

IUPAC Name |

4-bromo-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUZQWXJQVBTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623196 | |

| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(piperidin-1-yl)benzaldehyde | |

CAS RN |

643094-36-4 | |

| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

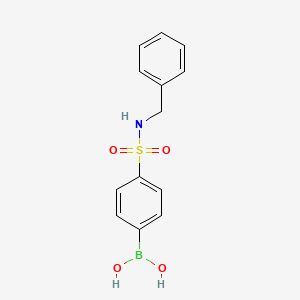

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)